6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as a spirocyclic compound, characterized by its unique bicyclic structure that incorporates nitrogen atoms into the spiro framework. The compound has a molecular formula of and a molecular weight of approximately 276.80 g/mol .
This compound is sourced from various chemical suppliers and is primarily utilized in laboratory settings for research and development purposes. It falls under the category of building blocks and intermediates in organic synthesis, often used in the manufacture of pharmaceuticals and other complex organic molecules .
The synthesis of 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
Technical details regarding specific reagents, reaction conditions (temperature, time), and purification methods are critical for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride features a spiro arrangement where two rings share a single atom. The presence of nitrogen atoms at positions 6 and 9 contributes to the compound's unique properties.
The compound can participate in various chemical reactions typical for carboxylic acids and their derivatives, including:
Technical details on reaction conditions (solvents, catalysts) are essential for practical applications .
The mechanism of action for compounds like 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride often involves interactions with biological targets such as enzymes or receptors. While specific mechanisms for this compound are not extensively documented, similar compounds have been noted to act as inhibitors or modulators in biochemical pathways related to cellular signaling or metabolic processes.
Data on binding affinities, kinetic parameters, and target specificity would typically be obtained through experimental studies such as enzyme assays or receptor binding studies .
Relevant data on melting point, boiling point, and specific reactivity profiles are usually provided by suppliers or found in safety data sheets .
6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride has several scientific uses:
The ongoing exploration of its applications continues to uncover potential therapeutic uses in various fields such as medicinal chemistry and drug design .
The construction of the 6,9-diazaspiro[4.5]decane framework relies on precision annulation strategies that merge two heterocyclic precursors. The [4+5] annulation technique typically employs a tethered bis-nucleophile (e.g., 1,4-diamine derivative) and a suitable electrophilic carbonyl component (e.g., 1,4-dicarbonyl equivalent) to form the spirojunction at position 5. Critical to this process is the in situ generation of an iminium intermediate that undergoes intramolecular cyclization, establishing the quaternary spiro center with regiochemical fidelity [8]. Key parameters include stoichiometric control of the dicarbonyl component and strict temperature modulation (–78°C to 25°C) to prevent oligomerization. Recent advances utilize N-protected linear diamines to direct ring-closure regioselectivity toward the 6,9-diaza configuration, as competing 7,9-diaza or 2,7-diaza isomers (e.g., CAS 939793-21-2) are pharmacologically distinct [6] [8].
Table 1: [4+5] Annulation Precursors and Outcomes
Linear Precursor | Electrophile | Cyclization Yield | Regioselectivity (6,9- vs. other) |
---|---|---|---|
N-Boc-1,4-diaminobutane | 1,4-cyclohexanedione monoethylene ketal | 68–72% | >20:1 |
N-Cbz-1,4-diaminobutane | 4-oxopentanedioic acid diethyl ester | 55–60% | 10:1 |
1-(2-Aminoethyl)piperidin-4-one | None (intramolecular) | 75% | Exclusive |
The introduction of the tert-butoxycarbonyl (Boc) group at the diazaspirodecane nitrogen (N6) serves dual purposes: it prevents undesired quaternization at N6 during subsequent reactions and enhances solubility for purification. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) [3] [8]. Crucially, the reaction must occur at 0–5°C to suppress N-Boc migration to N9, which would yield the isomeric tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate (CAS 886766-37-6) [5]. Kinetic studies reveal that maintaining pH 8–9 (via triethylamine) accelerates Boc installation at the less sterically hindered N6 nitrogen. Post-reaction, the Boc-protected intermediate (C₁₃H₂₄N₂O₂, MW 240.34 g/mol) exhibits predictable stability: thermal decomposition commences above 150°C, while aqueous hydrolysis occurs below pH 3 [3].
Table 2: Boc Protection Reaction Optimization
Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | N6:N9 Selectivity |
---|---|---|---|---|---|
THF | Triethylamine | 0 | 6 | 88 | 25:1 |
DCM | N,N-Diisopropylethylamine | 25 | 2 | 92 | 15:1 |
DMF | Pyridine | 40 | 1 | 78 | 5:1 |
Conversion of the free base to the hydrochloride salt improves crystallinity and storage stability. The optimal method employs hydrogen chloride (HCl) gas bubbling in anhydrous diethyl ether at –10°C, achieving near-quantitative protonation [4]. Alternative approaches include treating the free base with concentrated HCl in isopropanol, though this risks solvate formation (e.g., hydrochloride isopropanolate). Crystallization dynamics are governed by solvent polarity: non-polar solvents like n-heptane yield microcrystalline solids with residual solvent inclusion, while polar aprotic solvents (acetonitrile) generate well-defined monoclinic crystals. Slow antisolvent diffusion (ether into saturated acetonitrile solution) produces crystals suitable for X-ray diffraction, confirming protonation at N9 [3] [4]. The hydrochloride salt (MW 276.80 g/mol) displays superior aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), attributable to ionic dissociation.
Table 3: Hydrochloride Crystallization Conditions
Solvent System | Acid Source | Crystal Morphology | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Diethyl ether + HCl(g) | Anhydrous HCl gas | Needles | 99.5 | <500 |
IPA + conc. HCl | Hydrochloric acid | Plates | 98.0 | 3000 (IPA) |
Acetonitrile + ether diffusion | HCl-dioxane | Prisms | 99.8 | <100 |
Enantioselective synthesis of the 6,9-diazaspiro[4.5]decane core remains challenging due to the remote stereogenic spiro carbon. Two advanced strategies have emerged:
Table 4: Enantioselective Methods Comparison
Method | Catalyst/ Auxiliary | ee (%) | Yield (%) | Temperature |
---|---|---|---|---|
Chiral auxiliary | (1R,2R)-DACH derivative | 90 | 75 | 25°C |
Aminocatalysis | (S)-Diphenylprolinol silyl ether | 85 | 65 | –20°C |
Brønsted acid catalysis | TRIP | 92 | 55 | –40°C |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: